molecular formula C17H10O B163240 Benzo[a]phenalen-3-one CAS No. 16306-19-7

Benzo[a]phenalen-3-one

Cat. No.: B163240
CAS No.: 16306-19-7
M. Wt: 230.26 g/mol
InChI Key: JYWUFTMLMUQQAI-UHFFFAOYSA-N
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Description

Benzo[a]phenalen-3-one is a polycyclic aromatic compound featuring a fused phenalene backbone with a ketone functional group at the 3-position. The ketone group and fused aromatic rings suggest reactivity patterns similar to benzophenones (e.g., UV absorption) and PAHs (e.g., environmental persistence) .

Properties

CAS No.

16306-19-7

Molecular Formula

C17H10O

Molecular Weight

230.26 g/mol

IUPAC Name

benzo[a]phenalen-3-one

InChI

InChI=1S/C17H10O/c18-16-9-8-14-13-6-2-1-4-11(13)10-12-5-3-7-15(16)17(12)14/h1-10H

InChI Key

JYWUFTMLMUQQAI-UHFFFAOYSA-N

SMILES

C1=CC=C2C3=C4C(=CC2=C1)C=CC=C4C(=O)C=C3

Canonical SMILES

C1=CC=C2C3=C4C(=CC2=C1)C=CC=C4C(=O)C=C3

Synonyms

3H-Benz[de]anthracen-3-one

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural and Functional Group Comparisons

Table 1: Key Structural and Functional Differences
Compound Core Structure Functional Groups Key Properties (Inferred/Reported)
Benzo[a]phenalen-3-one Fused phenalene + ketone Ketone Likely high hydrophobicity; UV reactivity
Benzophenone-3 (BP-3) Two phenyl groups + ketone Ketone UV-absorbing; used in sunscreens
Benzo(a)pyrene Five fused benzene rings None (pure hydrocarbon) Carcinogenic; environmental persistence
6-APB (Benzo Fury) Benzofuran + aminopropyl group Amine, benzofuran Stimulant effects; regulated as illegal
Benzofurannone-3 Dihydrobenzofuran + ketone Ketone, dihydrofuran Studied for synthetic and biological roles
Key Observations:
  • Ketone Functional Group: this compound shares a ketone moiety with benzophenones (e.g., BP-3) and benzofurannone-3.
  • Aromatic Systems: Unlike benzo(a)pyrene (a pure PAH), this compound’s fused rings with a ketone may reduce carcinogenicity but increase polarity, affecting solubility .

Pharmacological and Toxicological Profiles

  • 6-APB (Benzo Fury): Exhibits stimulant effects akin to MDA, with risks of cardiovascular and CNS overstimulation.
  • Benzophenone-3 (BP-3): Widely used in cosmetics but scrutinized for endocrine-disrupting effects. This compound’s larger structure may limit dermal absorption, reducing similar risks .

Regulatory Status

  • Benzophenone-3: Approved in cosmetics with concentration limits. This compound’s regulatory status remains undefined but may face scrutiny if toxicity parallels BP-3 .

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